![molecular formula C15H10FNOS B4411245 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenol](/img/structure/B4411245.png)
2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenol
Overview
Description
2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenol, also known as TH-302, is a novel hypoxia-activated prodrug. It is a promising candidate for cancer treatment due to its ability to selectively target hypoxic areas in tumors.
Mechanism of Action
2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenol is a prodrug that is activated by hypoxia, which is a common characteristic of solid tumors. In hypoxic conditions, this compound is metabolized to release bromo-isophosphoramide mustard (Br-IPM), a cytotoxic agent that induces DNA damage and cell death. The activation of this compound is mediated by the enzyme aldehyde dehydrogenase 3A1 (ALDH3A1), which is upregulated in hypoxic conditions.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. It also reduces tumor growth and metastasis in animal models. This compound has a favorable pharmacokinetic profile, with a long half-life and low toxicity. However, it can cause bone marrow suppression and gastrointestinal toxicity at high doses.
Advantages and Limitations for Lab Experiments
2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenol is a valuable tool for studying hypoxia in tumors and developing new cancer treatments. It can be used to identify hypoxic regions in tumors and evaluate the efficacy of hypoxia-targeted therapies. However, this compound is a prodrug that requires hypoxic conditions for activation, which can be challenging to replicate in vitro. Additionally, this compound has limited solubility in aqueous solutions, which can affect its bioavailability and toxicity.
Future Directions
There are several future directions for 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenol research. One direction is to develop new hypoxia-activated prodrugs that are more potent and selective. Another direction is to investigate the use of this compound in combination with other cancer treatments, such as immunotherapy and targeted therapy. Additionally, this compound can be used to study the role of hypoxia in cancer progression and metastasis. Finally, this compound can be used to develop new imaging techniques for detecting hypoxic regions in tumors.
Scientific Research Applications
2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenol has been extensively studied in preclinical and clinical trials for its efficacy in cancer treatment. It has shown promising results in various types of cancer, including pancreatic, breast, lung, and prostate cancer. This compound is particularly effective in hypoxic areas of tumors, which are resistant to traditional chemotherapy and radiation therapy. It has also been shown to enhance the efficacy of other cancer treatments when used in combination.
properties
IUPAC Name |
2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNOS/c16-12-7-3-1-5-10(12)15-17-13(9-19-15)11-6-2-4-8-14(11)18/h1-9,18H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRMXEMGXMXNQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=CC=C3F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.